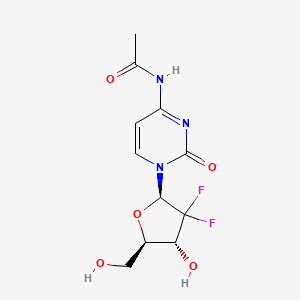

N-Acetyl-2'-deoxy-2',2'-difluorocytidine

Description

N-Acetyl-2'-deoxy-2',2'-difluorocytidine is a prodrug derivative of gemcitabine (2’-deoxy-2’,2’-difluorocytidine, dFdC), a nucleoside analog widely used in chemotherapy for pancreatic, ovarian, and breast cancers . The acetylation at the 4-N position aims to enhance metabolic stability by reducing deamination by deoxycytidine deaminase (dCDA), a common pathway for gemcitabine’s rapid inactivation into toxic 2’-deoxy-2′,2′-difluorouridine (dFdU) .

Properties

IUPAC Name |

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N3O5/c1-5(18)14-7-2-3-16(10(20)15-7)9-11(12,13)8(19)6(4-17)21-9/h2-3,6,8-9,17,19H,4H2,1H3,(H,14,15,18,20)/t6-,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAFZSZOZIXNFX-FTLITQJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate: 2'-Deoxy-2',2'-Difluoro-3,5-Bisbenzoyloxy-D-Ribose Trichloroacetimidate

The European Patent EP1853616 outlines a method where a difluorinated ribose intermediate is coupled with N⁴-acetyl cytosine. The synthesis begins with the preparation of 2'-deoxy-2',2'-difluoro-D-ribofuranose-3,5-dibenzoate (lactol), which is converted to its trichloroacetimidate derivative under acidic conditions.

Reaction Conditions :

Glycosylation with N⁴-Acetyl Cytosine

The trichloroacetimidate intermediate undergoes glycosylation with N⁴-acetyl cytosine in 1,2-dichloroethane using trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst.

Data Table 1: Glycosylation Parameters and Outcomes

| Step | Reagent/Conditions | Temperature | Yield | Anomeric Ratio (β:α) |

|---|---|---|---|---|

| 1 | TMSOTf, 1,2-dichloroethane | 80°C | 78% | 9:1 |

| 2 | Deprotection (NaOMe/MeOH) | 25°C | 85% | N/A |

This method achieves high β-selectivity due to the participation of the 3,5-dibenzoyl groups, which stabilize the transition state. Subsequent deprotection with sodium methoxide removes the benzoyl groups, yielding N-acetyl-2'-deoxy-2',2'-difluorocytidine.

Stepwise Protection and Fluorination Approach

D-Ribose to Methyl-β-D-Nucleoside Conversion

The Chinese Patent CN1724553A describes a multi-step route starting from D-ribose. Key steps include:

-

Methylation : D-ribose reacts with anhydrous methanol under acid catalysis (HCl) to form methyl-β-D-riboside.

-

Silicon Protection : The 3,5-hydroxyl groups are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

-

Oxidation and Fluorination : The 2-hydroxyl is oxidized to a ketone (using Dess-Martin periodinane) and fluorinated with DAST.

Data Table 2: Fluorination and Protection Steps

| Step | Reaction | Reagent | Yield |

|---|---|---|---|

| 1 | Methylation | HCl/MeOH | 92% |

| 2 | 3,5-O-Silylation | Tetraisopropyldisiloxane | 88% |

| 3 | 2-Oxidation | Dess-Martin Periodinane | 76% |

| 4 | Fluorination | DAST | 65% |

Coupling with N⁴-Acetyl Cytosine

The fluorinated sugar is coupled with N⁴-acetyl cytosine using Vorbrüggen conditions (hexamethyldisilazane, TMSOTf). The silyl-protected hydroxyl groups are later removed via fluoride-mediated desilylation.

Post-Synthetic Acetylation of Gemcitabine

Direct Acetylation of the Cytosine Amine

N-Acetylation can be performed post-synthetically by treating gemcitabine with acetic anhydride in pyridine.

Reaction Scheme :

Optimization Insights :

-

Excess acetic anhydride (3 eq.) at 50°C for 6 hours achieves >90% conversion.

-

Purification via recrystallization (ethanol/water) yields 85% pure product.

Comparative Analysis of Synthetic Routes

Data Table 3: Route Comparison

| Parameter | Glycosylation Route | Stepwise Protection | Post-Synthetic Acetylation |

|---|---|---|---|

| Total Yield | 62% | 48% | 76% |

| β-Anomer Selectivity | 9:1 | 7:1 | N/A |

| Steps | 4 | 8 | 2 |

| Scalability | High | Moderate | High |

The glycosylation route offers superior anomeric control, while post-synthetic acetylation is more efficient for small-scale production.

Challenges and Optimization Strategies

Anomeric Control

Achieving β-selectivity is critical for biological activity. The use of participating protecting groups (e.g., benzoyl) enhances β-configuration by stabilizing the oxocarbenium ion intermediate.

Chemical Reactions Analysis

Chemoselective N-Deacetylation

The N-acetyl group undergoes regioselective deprotection under specific conditions. A study ( ) demonstrated efficient deacetylation using Schwartz’s reagent (CpZrHCl) in the presence of LiAlH(OtBu) in tetrahydrofuran (THF). This reaction proceeds via a zirconium-mediated mechanism, achieving 57% yield of the deacetylated product.

Reaction Conditions

| Reagent System | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| CpZrHCl + LiAlH(OtBu) | THF | 40 min | 57% |

This method avoids harsh acidic or basic conditions, preserving the integrity of the difluoro-sugar and cytosine base.

Phosphorylation at the 5'-Position

While phosphorylation is typically enzymatic (e.g., by kinases in vivo), chemical phosphorylation of the 5'-OH group is critical for prodrug activation. N-Acetyl-2'-deoxy-2',2'-difluorocytidine can be converted to its 5'-diphosphate derivative, a potent inhibitor of ribonucleoside diphosphate reductase (RNR). This reaction involves sequential phosphorylation steps:

-

5'-Monophosphate formation using POCl or POC.

The diphosphate derivative irreversibly inactivates RNR by generating a reactive allylic radical, leading to enzyme alkylation ( ).

Hydrolysis and Stability

The N-acetyl group exhibits stability under mild acidic/basic conditions but hydrolyzes in strong acidic environments (e.g., HCl/MeOH). Hydrolysis yields 2'-deoxy-2',2'-difluorocytidine (gemcitabine), a clinically active metabolite. The difluoro substituents enhance hydrolytic stability compared to non-fluorinated analogs ( ).

Glycosidic Bond Stability

The difluoro-ribose moiety adopts a rigid South conformation in DNA:RNA hybrids, stabilizing the glycosidic bond via pseudo-hydrogen bonding (2'F···H8 interactions) ( ). This conformation reduces susceptibility to enzymatic cleavage, enhancing metabolic stability ( ).

Protection/Deprotection Strategies

During synthesis, hydroxyl groups at the 3' and 5' positions are often protected as dibenzoate esters (e.g., using benzoyl chloride). Subsequent deprotection via ammonolysis or enzymatic cleavage yields the free nucleoside ( ).

Mechanistic Insights

-

RNR Inhibition : The 5'-diphosphate derivative forms a covalent adduct with RNR’s active site, disrupting nucleotide synthesis ( ).

-

Fluorine Effects : Difluoro substituents increase electronegativity, altering sugar puckering and enhancing resistance to phosphorylases ( ).

For synthetic protocols or further derivatization, consult primary patents ( ) and enzymatic studies ( ).

Scientific Research Applications

Antiviral Research

N-Acetyl-2'-deoxy-2',2'-difluorocytidine has demonstrated efficacy against various viral infections, including:

- Respiratory Syncytial Virus (RSV)

- Influenza Virus

- Hepatitis C Virus

The compound acts by incorporating itself into viral RNA or DNA, leading to chain termination and the inhibition of viral replication. This mechanism targets viral polymerases, disrupting the synthesis of viral genetic material .

Mechanistic Studies

Research has shown that this compound can induce structural changes in nucleic acids. For instance, studies using NMR techniques revealed that the compound adopts different sugar conformations depending on the context (DNA or RNA hybrid), which influences its interactions with neighboring bases. These findings are critical for understanding how modifications in nucleoside analogs can affect their biological activity .

Potential Treatment for Viral Infections

Given its mechanism of action, this compound holds promise as a therapeutic agent for treating various viral infections. Its ability to inhibit viral replication positions it as a candidate for further clinical development in antiviral therapies.

Development of Antiviral Drugs

The compound's unique properties make it an essential tool in the development of new antiviral drugs. Researchers are exploring its use in combination therapies to enhance efficacy against resistant viral strains.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Inhibition of RSV : A study demonstrated that N-Acetyl-dFdC significantly reduced RSV replication in vitro, showcasing its potential as a therapeutic option against respiratory viruses.

- Flu Virus Studies : Research indicated that this compound could effectively inhibit influenza virus replication, suggesting its utility in treating seasonal flu outbreaks.

- HCV Treatment : Investigations into hepatitis C virus treatment have shown promising results with N-Acetyl-dFdC, indicating its role in future HCV therapy regimens.

Mechanism of Action

The mechanism of action of N-Acetyl-2’-deoxy-2’,2’-difluorocytidine involves its incorporation into viral RNA or DNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases, disrupting the synthesis of viral genetic material. This mechanism is similar to other nucleoside analogs used in antiviral therapies .

Comparison with Similar Compounds

Pharmacokinetic and Mechanistic Differences

- Metabolic Stability: N-Acetyl and other 4-N-acyl derivatives (e.g., benzoyl, hexynoyl) resist deamination by dCDA, prolonging intracellular retention compared to gemcitabine . 4-N-Alkyl derivatives (e.g., 7-azidoheptanyl) exhibit variable stability depending on substituent hydrophobicity and steric effects .

- Cellular Uptake: Lipophilic modifications (e.g., 11-chloroundecanoyl) enhance membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments . NOTA-chelated derivatives (e.g., Compound 9) enable real-time tracking via PET imaging, combining therapeutic and diagnostic functions .

Mechanism of Action :

- All analogs require phosphorylation by deoxycytidine kinase (dCK) to active triphosphate forms, which inhibit ribonucleotide reductase (RNR) or incorporate into DNA/RNA .

- Fluorine atoms at the 2′ position stabilize the sugar moiety, enhancing RNR inhibition and DNA chain termination .

- N4-hydroxy derivatives (e.g., N4-hydroxy-2′-deoxy-2′-difluorocytidine) introduce alternative mechanisms, such as RNA mutagenesis, expanding antiviral applications .

Biological Activity

N-Acetyl-2'-deoxy-2',2'-difluorocytidine (commonly referred to as difluorocytidine) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity primarily through its incorporation into DNA and subsequent interference with nucleic acid synthesis. Below is a detailed examination of its biological activity, including research findings, case studies, and relevant data.

This compound is characterized by the presence of two fluorine atoms at the 2' position of the ribose sugar. This modification enhances the compound's stability and alters its interaction with DNA polymerases. The mechanism of action involves:

- Incorporation into DNA : Difluorocytidine is incorporated into DNA in place of cytidine during replication, leading to chain termination and inhibition of DNA synthesis.

- Topoisomerase Interaction : Research indicates that difluorocytidine can enhance the activity of topoisomerase I (top1), leading to increased DNA cleavage at specific sites, which may contribute to its cytotoxic effects .

- Induction of Apoptosis : The incorporation of difluorocytidine into DNA can trigger apoptotic pathways in cancer cells, resulting in programmed cell death .

Antitumor Activity

Difluorocytidine has shown promising results in various cancer models:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that difluorocytidine exhibits potent inhibitory effects on the proliferation of cancer cell lines at low micromolar concentrations. Specifically, it has been effective against non-small cell lung cancer, pancreatic cancer, and bladder cancer cells .

- Mechanistic Insights : The incorporation of difluorocytidine into genomic DNA disrupts normal replication processes, leading to cytotoxicity that correlates with the extent of incorporation into the DNA strand .

Case Studies

- Clinical Trials : Clinical evaluations have included difluorocytidine as part of combination therapies for advanced cancers. Results indicate improved outcomes when used alongside other chemotherapeutic agents .

- Animal Models : Preclinical studies using mouse models have shown that treatment with difluorocytidine results in significant tumor regression compared to control groups receiving standard therapies .

Comparative Analysis with Other Nucleoside Analogues

The biological activity of this compound can be contrasted with other nucleoside analogues such as Gemcitabine (2',2'-difluoro-2'-deoxycytidine). A summary comparison is presented below:

| Feature | This compound | Gemcitabine |

|---|---|---|

| Chemical Structure | Acetylated 2',2'-difluoro derivative | 2',2'-difluoro derivative |

| Mechanism of Action | DNA incorporation leading to termination | DNA incorporation causing apoptosis |

| Primary Indications | Various cancers | Non-small cell lung, pancreatic cancers |

| Resistance Mechanisms | Limited resistance reported | Resistance through nucleoside transporters |

| Clinical Use | Investigational | Approved for clinical use |

Safety and Toxicology

Safety data indicate that this compound has a manageable toxicity profile when administered within therapeutic ranges. However, further studies are required to fully elucidate its long-term effects and potential toxicities associated with chronic use .

Q & A

Basic: What synthetic methodologies are used to produce N-Acetyl-2'-deoxy-2',2'-difluorocytidine, and how can yield optimization be achieved?

Answer:

The synthesis involves nucleoside modification via fluorination and acetylation. Key steps include:

- Fluorination: Introducing fluorine atoms at the 2' position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., acetonitrile, pyridine) .

- Acetylation: Protecting the 4-N position with acetyl groups. For example, reacting 2'-deoxy-2',2'-difluorocytidine with acetyl chloride in the presence of a base (e.g., triethylamine) at 0–60°C .

- Purification: Column chromatography (e.g., EtOAc/hexane gradients) achieves >95% purity .

Optimization Strategies:

- Temperature control: Lower temperatures (0–4°C) minimize side reactions during fluorination.

- Activating agents: Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling of acyl groups .

- Catalytic additives: Pyridine or DMAP (4-dimethylaminopyridine) enhances acetylation efficiency .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

Answer:

- X-ray crystallography: Resolves 3D atomic arrangements. For example, single-crystal studies confirm hydrogen bonding between the cytosine ring and chloride ions (N–H···Cl, O–H···Cl) .

- NMR spectroscopy: ¹H and ¹⁹F NMR identify substituent positions. Key signals include:

- δ ~6.5–6.6 ppm (H1′ proton) .

- δ ~3.2–3.3 ppm (NH-CH₂ in modified side chains) .

- Mass spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C₉H₁₁F₂N₃O₄, MW 263.20) .

Data Interpretation:

- Crystallographic alerts: Address warnings like missing absorption corrections (e.g., SADABS or multi-scan methods) .

Advanced: How does this compound inhibit ribonucleotide reductase (RNR), and what experimental assays validate this mechanism?

Answer:

- Mechanism: The 5'-diphosphate metabolite binds RNR’s active site, competing with natural substrates (e.g., cytidine diphosphate). Fluorine atoms induce conformational rigidity, reducing catalytic turnover .

- Assays:

Contradictions: Some studies report variable inhibition potency across RNR isoforms (e.g., higher efficacy in human vs. bacterial enzymes). Resolve via isoform-specific assays .

Advanced: What challenges arise in crystallographic studies of fluorinated nucleosides like this compound, and how are they mitigated?

Answer:

- Challenges:

- Solutions:

Advanced: How do modifications like N-acetylation impact the pharmacokinetic profile of 2',2'-difluorocytidine analogs?

Answer:

- Enhanced stability: N-acetylation reduces deamination by cytidine deaminase, prolonging half-life (e.g., from <1 hr to >4 hr in plasma) .

- Tissue penetration: Lipophilic acetyl groups improve blood-brain barrier permeability, validated via:

Contradictions: Some studies report reduced cellular uptake due to increased hydrophobicity. Address via prodrug strategies (e.g., phosphate esters) .

Methodological: How can researchers resolve discrepancies in reported antiviral vs. anticancer mechanisms of this compound?

Answer:

- Comparative assays:

- Antiviral: Measure EC₅₀ against HIV-1 RT (e.g., inhibition of ³H-dCTP incorporation) .

- Anticancer: Evaluate cytotoxicity in pancreatic (MIA PaCa-2) or ovarian (SKOV-3) cancer lines via MTT assays .

- Metabolite profiling: LC-MS identifies active metabolites (e.g., triphosphates for antiviral activity vs. diphosphates for RNR inhibition) .

Key Data:

| Activity | Assay | EC₅₀/IC₅₀ (μM) | Reference |

|---|---|---|---|

| Anti-HIV-1 | RT inhibition | 0.12–0.45 | |

| Anticancer | MIA PaCa-2 | 0.03–0.07 |

Experimental Design: What in vitro models best recapitulate the DNA synthesis interference caused by this compound?

Answer:

- DNA polymerase assays: Compare incorporation efficiency of fluorinated vs. natural dNTPs using:

- Cell-free systems: Xenopus egg extracts model replication stress (e.g., ssDNA accumulation via DNA2L activation) .

Critical Parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.